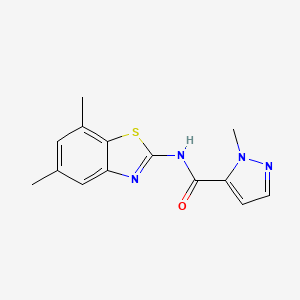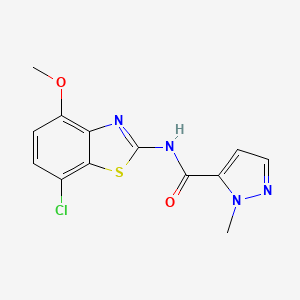![molecular formula C16H22N4O3S B6530304 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide CAS No. 1019097-30-3](/img/structure/B6530304.png)
4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide (DMPB) is an organic compound that belongs to a class of compounds known as sulfonamides. It is an important intermediate in the synthesis of various drugs and other compounds. DMPB has a wide range of applications in the fields of medicinal chemistry and drug discovery, and has been studied extensively in the past few years.
Wissenschaftliche Forschungsanwendungen
4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide has been studied extensively for its potential applications in the fields of medicinal chemistry and drug discovery. It has been used as a starting material for the synthesis of various drugs, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It has also been used in the synthesis of various other compounds, such as dyes, pigments, and optical brighteners. Additionally, 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide has been studied for its potential applications in other areas, such as catalysis, materials science, and biotechnology.
Wirkmechanismus
The exact mechanism of action of 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes is thought to be responsible for the anti-inflammatory and anti-cancer effects of 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide. Additionally, 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide has been shown to modulate the activity of certain ion channels, which may be responsible for its anti-viral activity.
Biochemical and Physiological Effects
4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide can inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide has been shown to modulate the activity of certain ion channels, which may be responsible for its anti-viral activity. In vivo studies have demonstrated that 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide has anti-inflammatory and anti-cancer effects, as well as anti-viral activity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it has a wide range of applications in the fields of medicinal chemistry and drug discovery. However, there are some limitations to the use of 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide in laboratory experiments. It is not water soluble, and must be dissolved in an organic solvent before use. Additionally, it is not very soluble in most organic solvents, and must be heated to high temperatures to achieve a satisfactory level of solubility.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide. These include further research into its mechanism of action, as well as its potential applications in the fields of medicinal chemistry and drug discovery. Additionally, further research could be conducted into the potential use of 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide in other areas, such as catalysis, materials science, and biotechnology. Finally, further research could be conducted into the synthesis of novel analogs of 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide, which could potentially have improved properties and/or greater efficacy.
Synthesemethoden
4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide can be synthesized through a variety of methods, such as the direct sulfonation of benzamide, the reaction of dimethylsulfamoyl chloride with 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzene, or the reaction of dimethylsulfamoyl chloride with 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzene sulfonate. The most common method of synthesis is the direct sulfonation of benzamide, which involves the reaction of dimethylsulfamoyl chloride with benzamide in the presence of an acid catalyst.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-11(2)20-15(10-12(3)18-20)17-16(21)13-6-8-14(9-7-13)24(22,23)19(4)5/h6-11H,1-5H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZZJXQCVCCFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-difluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530226.png)
![4-fluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530229.png)

![4-methanesulfonyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530249.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530262.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530270.png)
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530280.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530295.png)
![methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6530300.png)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6530301.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530327.png)
![1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530335.png)